Structural Confirmation and Binding Geometry via X-ray Crystallography with SARS-CoV-2 PLpro
4-Bromo-3-((dimethylamino)methyl)phenol has been successfully co-crystallized with the SARS-CoV-2 papain-like protease (PLpro) C111S mutant (PDB ID: 13QF, Ligand ID: A1AW7) [1]. The X-ray diffraction data, collected at a resolution of 2.25 Å, confirms the specific binding pose of this brominated fragment within the enzyme's active site, with a real-space correlation coefficient (RSCC) of 0.928 indicating excellent fit to the experimental electron density [1]. This provides direct, quantifiable evidence of its utility as a validated fragment hit for structure-based drug design targeting PLpro, a key enzyme in viral replication.
| Evidence Dimension | Real-space correlation coefficient (RSCC) for ligand fit to electron density |
|---|---|
| Target Compound Data | RSCC = 0.928 |
| Comparator Or Baseline | Ideal fit RSCC = 1.0; acceptable fit typically >0.9 for well-resolved ligands |
| Quantified Difference | The target compound exhibits a high RSCC, falling within the 92.8th percentile of the ideal fit. |
| Conditions | SARS-CoV-2 PLpro-C111S mutant, X-ray diffraction at 2.25 Å resolution |
Why This Matters
This high-resolution structural evidence validates the compound's specific binding interaction with a therapeutically relevant target, de-risking its use in medicinal chemistry campaigns compared to untested analogs.
- [1] Wang, W. W., Huang, L. Q., Xu, Q., et al. (2026). PanDDA analysis group deposition -- Crystal structure of PLpro-C111S in complex with PS-5947. Int J Biol Macromol, 347, 150689. PDB DOI: 10.2210/pdb13QF/pdb. View Source
